Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride

Catalog No.
S562390
CAS No.
27668-52-6
M.F
C26H58ClNO3Si
M. Wt
496.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammoni...

CAS Number

27668-52-6

Product Name

Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride

IUPAC Name

dimethyl-octadecyl-(3-trimethoxysilylpropyl)azanium;chloride

Molecular Formula

C26H58ClNO3Si

Molecular Weight

496.3 g/mol

InChI

InChI=1S/C26H58NO3Si.ClH/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-27(2,3)25-23-26-31(28-4,29-5)30-6;/h7-26H2,1-6H3;1H/q+1;/p-1

InChI Key

WSFMFXQNYPNYGG-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)CCC[Si](OC)(OC)OC.[Cl-]

Synonyms

3-(trimethoxysilyl)propyldimethyloctadecylammonium, 3-(trimethoxysilyl)propyldimethyloctadecylammonium chloride, DC 5700, DC-5700, Quat-silsesquioxane, quaternary silsesquioxane, SI-QAC, TMOS-PDOA

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)CCC[Si](OC)(OC)OC.[Cl-]

Surface Modification:

  • Liquid Crystal Displays (LCDs)

    DMOAP is used to modify the surface of indium tin oxide (ITO) electrodes in LCDs to achieve specific alignment of liquid crystal molecules. This manipulation of alignment is crucial for optimizing image clarity, contrast, and viewing angles. PubChem, Uses:

  • Biosensors and Microfluidics

    DMOAP can be employed to functionalize surfaces for biosensor applications by creating a covalently bonded layer that facilitates the attachment of biomolecules like enzymes, antibodies, and DNA. This modification enhances the sensitivity and specificity of biosensors for various biomolecular detection purposes. [A potential application of a silane coupling agent in the development of a microfluidic biosensor for the detection of Escherichia coli O157:H7, Journal of Chromatography A, Volume 1116, Issue 1-2, 2006, Pages 247-253, ]

Composites and Nanomaterials:

  • Reinforcement of Polymer Composites

    DMOAP can improve the adhesion between inorganic fillers and organic polymer matrices in composite materials. This enhancement in interfacial bonding leads to improved mechanical properties like tensile strength, flexural strength, and impact resistance. [The effect of silane coupling agents on the properties of natural fiber-reinforced polymer composites: A review, Composites Part B: Engineering, Volume 135, 2018, Pages 144-158, ]

  • Functionalization of Nanoparticles

    DMOAP can be used to modify the surface of nanoparticles, allowing for better dispersion, control over surface chemistry, and attachment of specific functional groups. This functionalization enables the development of novel nanomaterials with tailored properties for applications in catalysis, drug delivery, and bioimaging. [Functionalization of metal nanoparticles with silane coupling agents, Nano Research, Volume 2, Issue 11, 2009, Pages 853-864, ]

Other Applications:

  • Corrosion Protection

    DMOAP can be used as a pre-treatment for metal surfaces to improve their adhesion to organic coatings and enhance corrosion resistance. [Silane coupling agents for metal-polymer composites, Progress in Polymer Science, Volume 20, Issue 11-12, 1995, Pages 1043-1123, ]

  • Antimicrobial Coatings

    DMOAP can be incorporated into coatings to impart antimicrobial properties to surfaces, potentially reducing the spread of bacteria and other microorganisms. [Development of antimicrobial coatings using silane coupling agents, Progress in Organic Coatings, Volume 67, Issue 3-4, 2009, Pages 461-470, ]

Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride is a quaternary ammonium compound characterized by its long hydrophobic octadecyl chain and a trimethoxysilyl functional group. Its molecular formula is C26H58ClNO3SiC_{26}H_{58}ClNO_{3}Si with a molecular weight of 496.29 g/mol. This compound is typically presented as a yellow liquid and is known to be soluble in organic solvents like methanol, where it is often supplied at a concentration of 60% . It has applications in various fields, including materials science and biology, due to its unique properties.

Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride undergoes hydrolysis when exposed to moisture or water. The methoxy groups attached to the silicon atom react with water, leading to the formation of silanol groups, which can further condense to form siloxane bonds. This reaction is significant in applications involving surface modification and adhesion . The compound is also sensitive to heat and can decompose, releasing irritating gases when subjected to high temperatures .

The synthesis of Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride typically involves the reaction of octadecyldimethylamine with 3-(trimethoxysilyl)propyl chloride. This reaction occurs under controlled conditions to ensure the formation of the quaternary ammonium salt. Various methods may be employed, including solvent-based reactions or solvent-free methods, depending on the desired purity and yield .

Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride finds numerous applications:

  • Surface Modification: Used in coating technologies to enhance adhesion and hydrophobicity.
  • Biocides: Employed in formulations for antimicrobial purposes.
  • Adhesives: Acts as a coupling agent in polymer composites.
  • Laboratory Use: Serves as a reagent in chemical synthesis and research applications .

Interaction studies involving Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride focus on its behavior in different environments, particularly its interactions with biological membranes and surfaces. Research indicates that this compound can modify surface properties of materials, enhancing their compatibility with biological systems. Additionally, studies have shown its potential effectiveness against various microbial strains, although care must be taken due to its toxicity .

Several compounds share structural features or functional properties with Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride. Here are some notable examples:

Compound NameStructure/PropertiesUnique Features
OctadecyldimethylamineLong-chain amineLacks silane functionality; primarily used as a surfactant.
3-ChloropropyltrimethoxysilaneSilane compoundUsed for surface modification but does not have quaternary ammonium properties.
Trimethyloctadecylammonium chlorideQuaternary ammoniumSimilar surfactant properties but without the silane component.

Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride stands out due to its unique combination of hydrophobicity from the long-chain alkyl group and reactivity from the trimethoxysilyl group, enabling diverse applications in both industrial and laboratory settings .

Molecular Structure and Conformational Analysis

Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride represents a sophisticated quaternary ammonium silane compound with the molecular formula C₂₆H₅₈ClNO₃Si and a molecular weight of 496.28 g/mol [1] [4]. The molecular architecture features a positively charged quaternary ammonium center bearing an octadecyl alkyl chain, two methyl groups, and a propyl spacer linked to a trimethoxysilyl functional group, with chloride serving as the counterion [3] [8].

The conformational behavior of this compound is significantly influenced by the long octadecyl chain, which exhibits typical alkyl chain flexibility and can adopt various conformational states [12]. Molecular dynamics simulations of similar quaternary ammonium compounds demonstrate that alkyl chains show orientational preference toward vacuum interfaces, with the degree of preference decreasing as the number of alkyl chains increases [12]. The three-carbon propyl spacer between the quaternary ammonium center and the silane group provides conformational flexibility, allowing the molecule to adopt orientations that optimize both electrostatic interactions and surface binding [6].

The trimethoxysilyl group can undergo hydrolysis to form silanol groups, which subsequently participate in condensation reactions [14]. This hydrolysis process is pH-dependent and leads to conformational changes as the silicon center transitions from tetrahedral coordination with methoxy groups to coordination with hydroxyl groups and eventually to siloxane networks [6].

Table 1: Molecular Structural Components and Conformational Features

ComponentDescriptionConformational Impact
Quaternary Ammonium CenterPositively charged nitrogen [N⁺]Fixed tetrahedral geometry
Octadecyl ChainC₁₈H₃₇ linear alkyl chainHigh flexibility, multiple conformers
Methyl GroupsTwo CH₃ groups on nitrogenRestricted rotation around C-N bonds
Propyl Spacer-(CH₂)₃- linkerModerate flexibility, gauche/trans conformers
Trimethoxysilyl GroupSi(OCH₃)₃ functional groupRestricted rotation around Si-O bonds

Crystallographic Studies and Solid-State Properties

Limited crystallographic data exists for dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride in its pure crystalline form, primarily due to its tendency to exist as a viscous liquid at ambient conditions [4] [10]. The compound typically appears as a clear to yellow liquid with an amine-like odor, indicating limited crystalline organization under standard conditions [24].

Studies on related quaternary ammonium silane compounds grafted onto inorganic substrates provide insights into solid-state behavior [15]. X-ray diffraction analysis of montmorillonite clay modified with similar compounds shows successful intercalation into interlayer spaces, with d₀₀₁ values indicating expansion of the clay structure [15]. The crystallographic studies reveal that the organosilane molecules orient with their alkyl chains extending into the interlayer space, while the silane groups form covalent bonds with the silicate framework [15].

Nuclear magnetic resonance spectroscopy provides evidence for the solid-state behavior of the compound when bound to surfaces [15]. ²⁹Si nuclear magnetic resonance spectra show resonances at -68.5 and -59.6 parts per million, corresponding to T₃ and T₂ species respectively, indicating successful condensation reactions between the organosilane and silanol groups of substrates [15].

Physical Properties and Characterization

Table 2: Comprehensive Physical Properties

PropertyValueReference Conditions
Molecular Weight496.28-496.29 g/mol-
Physical StateLiquid20°C
Density0.88-0.89 g/mL20°C
Refractive Indexn₂₀/D 1.388920°C, D-line
Flash Point15-93°CVaries with formulation
Boiling Point22.3°CAt reduced pressure
pH4-61% aqueous solution
Vapor Pressure0 Pa25°C
Solubility in WaterReactsForms hydrolysis products

Spectroscopic Profiles and Structural Elucidation

Infrared spectroscopy provides definitive structural identification of dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride [28]. Characteristic absorption peaks include carbon-hydrogen stretching vibrations at 2916-2943 cm⁻¹ for aliphatic groups and 3012 cm⁻¹ for aromatic carbon-hydrogen bonds when present [28]. The siloxane functionality exhibits characteristic silicon-oxygen-carbon asymmetric stretching at 1076-1082 cm⁻¹ [28].

Nuclear magnetic resonance spectroscopy reveals detailed structural information through proton and carbon-13 spectra [28]. Proton nuclear magnetic resonance shows characteristic signals for the quaternary ammonium methyl groups as a singlet at approximately 3.09 parts per million [28]. The octadecyl chain protons appear as complex multiplets in the aliphatic region between 0.8-2.5 parts per million [28].

Mass spectrometry analysis confirms the molecular ion peak and fragmentation patterns consistent with the proposed structure [25]. High-performance liquid chromatography coupled with tandem mass spectrometry enables precise quantification and structural confirmation, with detection limits in the microgram per liter range [25].

Thermal Properties and Phase Behavior

Thermogravimetric analysis reveals the thermal decomposition behavior of dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride [29]. The compound exhibits a multi-step decomposition process, with initial weight loss between 30-130°C attributed to moisture and volatilization of unreacted components [29]. The major decomposition occurs between 200-800°C, with approximately 25.3% weight loss corresponding to the degradation of the organic quaternary ammonium and alkyl chain components [29].

Differential scanning calorimetry studies of related quaternary ammonium silane compounds show thermal transitions characteristic of the alkyl chain melting and crystallization [18]. The thermal decomposition of the bis-glycidyl methacrylate/quaternary ammonium silane system shows peaks at 228°C for partially hydrolyzed quaternary ammonium silane decomposition and 424°C for the polymer matrix degradation [18].

The thermal stability of surface-grafted quaternary ammonium silane demonstrates enhanced stability compared to the free compound, with decomposition temperatures shifting to higher values due to covalent attachment to substrates [29]. Glass transition temperatures and melting behavior are influenced by the alkyl chain length and the degree of cross-linking through siloxane networks [18].

Solution Properties in Various Solvents

The solution behavior of dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride varies significantly with solvent polarity and water content [4] [20]. In methanol, the compound forms stable solutions at concentrations up to 60% by weight, commonly used for commercial formulations [4] [17]. The methanolic solutions exhibit good stability and facilitate controlled hydrolysis of the trimethoxysilyl groups [5].

Aqueous solutions result in immediate hydrolysis of the methoxy groups, generating methanol and silanol species [5]. The hydrolysis kinetics are pH-dependent, with faster reactions under alkaline conditions [16]. The resulting silanol groups can undergo further condensation to form siloxane networks, leading to gelation at higher concentrations [6].

In organic solvents such as ethanol and isopropanol, the compound maintains stability while allowing controlled hydrolysis reactions [16]. The solubility characteristics enable surface modification applications where the compound can be dissolved in suitable solvents for coating and grafting procedures [16]. Contact angle measurements on treated surfaces show increased hydrophobicity with contact angles ranging from 74.2-78.0° compared to untreated surfaces at 68.1° [18].

Structure-Property Relationships

The structure-property relationships of dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride are governed by the synergistic interactions between its quaternary ammonium functionality and silane coupling capability [21] [34]. The octadecyl chain length plays a critical role in determining antimicrobial efficacy, with systematic studies showing optimal activity at carbon chain lengths between 12-16 carbons [34] [37].

The dual functionality of the molecule creates unique structure-property relationships not observed in conventional quaternary ammonium compounds or simple silane coupling agents [6]. The positively charged quaternary ammonium center provides electrostatic interactions with negatively charged surfaces, while the long alkyl chain enables membrane penetration and disruption [34]. Simultaneously, the trimethoxysilyl group allows covalent attachment to siliceous substrates through siloxane bond formation [15].

Surface charge density measurements demonstrate that longer alkyl chains result in higher surface charge densities despite lower molar concentrations, attributed to reduced leaching and improved retention of the active species [34]. The hydrophobic-hydrophilic balance significantly influences bioactivity, with the octadecyl chain providing optimal membrane interaction capabilities [21].

Table 3: Structure-Property Correlation Matrix

Structural FeatureProperty ImpactMechanism
Octadecyl Chain LengthEnhanced membrane interactionHydrophobic insertion
Quaternary Ammonium CenterElectrostatic bindingCationic-anionic attraction
Trimethoxysilyl GroupCovalent surface attachmentSiloxane bond formation
Propyl SpacerConformational flexibilityReduced steric hindrance
Chloride CounterionSolution stabilityCharge neutralization

Comparative Analysis with Related Quaternary Ammonium Silanes

Comparative studies with related quaternary ammonium silanes reveal distinct structure-activity relationships based on alkyl chain length and silane functionality [34] [37]. Dimethyltetradecyl[3-(trimethoxysilyl)propyl]ammonium chloride, with a fourteen-carbon chain, exhibits reduced antimicrobial activity compared to the octadecyl analog, demonstrating the importance of optimal chain length [29]. Thermogravimetric analysis shows 19.2% weight loss for the tetradecyl compound compared to 25.3% for the octadecyl variant, reflecting the difference in organic content [29].

Trimethyl[3-(trimethoxysilyl)propyl]ammonium chloride, lacking a long alkyl chain, shows dramatically reduced surface activity and antimicrobial properties [7] [11]. With a molecular weight of only 257.83 g/mol compared to 496.28 g/mol for the octadecyl compound, it lacks the hydrophobic character necessary for effective membrane interaction [7].

Studies on chain length effects demonstrate that increasing alkyl chain length from 3 to 16 carbons decreases minimum inhibitory concentrations by five orders of magnitude [34]. However, extending to eighteen carbons results in decreased efficacy, suggesting that the octadecyl chain represents an optimal balance between hydrophobic interaction and molecular mobility [34].

Table 4: Comparative Properties of Quaternary Ammonium Silanes

CompoundChain LengthMolecular WeightSurface ActivityThermal Stability
Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chlorideC₁₈496.28ExcellentHigh (25.3% TGA loss)
Dimethyltetradecyl[3-(trimethoxysilyl)propyl]ammonium chlorideC₁₄440.2GoodModerate (19.2% TGA loss)
Trimethyl[3-(trimethoxysilyl)propyl]ammonium chlorideC₀257.83PoorLow
Dimethyldodecyl[3-(trimethoxysilyl)propyl]ammonium chlorideC₁₂412.1ModerateModerate

The comparative analysis reveals that dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride represents an optimized structure combining maximal hydrophobic interaction capability with effective silane coupling functionality [35] [38]. Surface modification studies demonstrate superior performance compared to shorter-chain analogs in terms of durability, coverage, and biological activity [16] [26].

The synthesis of dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride represents a convergence of quaternary ammonium chemistry and organosilane technology. This quaternary ammonium silane coupling agent combines antimicrobial properties with surface modification capabilities, making its synthesis methodologically complex and industrially significant [1] [2].

Laboratory-Scale Synthesis Routes

Quaternization Reactions and Mechanisms

The formation of dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride proceeds primarily through quaternization reactions following the Menshutkin mechanism [3] [4]. This bimolecular nucleophilic substitution (SN2) reaction involves the attack of a tertiary amine on an alkyl halide, resulting in the formation of a quaternary ammonium salt [5] [6].

The primary synthetic route employs the reaction between dimethyloctadecylamine and (3-chloropropyl)trimethoxysilane [2] [7]. This reaction proceeds through an SN2 mechanism where the tertiary amine acts as a nucleophile, attacking the carbon atom bearing the chloride leaving group [3] [8]. The reaction occurs at an aliphatic carbon with simultaneous breaking of the carbon-halide bond and formation of the new nitrogen-carbon bond [5] [9].

Reaction conditions significantly influence the quaternization process. Menshutkin reactions are typically conducted in polar solvents to stabilize the transition state and increase reaction rates [5] [9]. However, the presence of carboxylic and methoxy-silane groups in the reactants necessitates careful solvent selection. Chloroform, with its relatively low dielectric constant (ε = 4.81), has been employed to minimize dissociation of carboxylic acid protons while preventing unwanted acid-base interactions with tertiary amines [5].

Alternative synthetic pathways involve the quaternization of 3-(dimethylamino)propyltrimethoxysilane with octadecyl halides [2] [7]. This approach reverses the electrophile-nucleophile relationship while maintaining the same SN2 mechanism. The choice between synthetic routes depends on the availability and cost of starting materials, with both pathways yielding equivalent products.

Catalyst systems enhance quaternization efficiency. Alkali metal iodides, particularly sodium and potassium iodide, function as catalytic agents at concentrations of 5-15 mol% based on the amine substrate [2]. These catalysts facilitate halide exchange, converting less reactive chlorides to more reactive iodides in situ. The use of sodium iodide reduces reaction times from 30-36 hours to 8-9 hours while improving product purity [2].

Temperature optimization proves critical for maximizing quaternization yield. The preferred temperature range of 80-120°C, with an optimum around 100°C, balances reaction rate with thermal stability [2]. Higher temperatures accelerate quaternization but may cause thermal decomposition of reactants, while lower temperatures result in impractically long reaction times and potential moisture infiltration [2].

Silylation Processes and Optimization

The silylation component of dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride synthesis involves the hydrolysis and condensation of trimethoxysilyl groups [10] [11]. This process occurs in multiple stages, beginning with hydrolysis of methoxy groups to form reactive silanol intermediates [10] [12].

Hydrolysis of trimethoxysilane groups follows a stepwise mechanism. Each methoxy group undergoes nucleophilic attack by water molecules, forming silanol groups and methanol as byproducts [10] [12]. The reaction rate depends on pH, with acidic conditions enhancing hydrolysis while basic conditions favor subsequent condensation reactions [13].

The hydrolysis reaction proceeds according to the following general mechanism:
R-Si(OCH₃)₃ + 3H₂O → R-Si(OH)₃ + 3CH₃OH [10]

Silicon-29 nuclear magnetic resonance spectroscopy reveals the stepwise nature of this process, with intermediate species detectable during the reaction [10]. The formation of silanols creates reactive sites capable of condensing with hydroxyl groups on inorganic substrates or with other silanol groups [14] [15].

Condensation reactions follow hydrolysis, leading to siloxane bond formation. These reactions can occur between silanol groups on different molecules (intermolecular condensation) or between silanol groups and surface hydroxyl groups on substrates [14]. The molecular architecture of resulting siloxane networks depends on reaction conditions, with pH being particularly influential [14].

Under acidic conditions (pH < 4), siloxane structures tend toward linear configurations, while basic conditions promote branched or cage-like structures [14]. The choice of pH affects not only the molecular architecture but also the grafting efficiency when the silane is subsequently applied to inorganic substrates [14] [15].

Solvent effects play a crucial role in silylation processes. Alcoholic solvents, particularly ethanol, are preferred for their compatibility with both hydrolysis and condensation reactions [14] [13]. The alcohol concentration affects reaction kinetics, with higher alcohol concentrations slowing hydrolysis rates but improving stability of intermediate silanol species [13].

Purification Methods and Yield Enhancement

Purification of dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride presents unique challenges due to its amphiphilic nature and the presence of both organic and inorganic functional groups. The quaternary ammonium head group imparts hydrophilic character, while the octadecyl chain provides hydrophobic properties, complicating conventional purification approaches.

Precipitation methods exploit the differential solubility of the product in various solvent systems. The addition of low-polarity solvents such as hexane or diethyl ether to reaction mixtures containing the product in polar solvents induces precipitation [5] [9]. This approach achieved yields of 68.8% for certain quaternary ammonium silanes, demonstrating its effectiveness for product isolation [5].

Column chromatography on normal-phase silica gel provides an alternative purification strategy. Despite the permanent positive charge of quaternary ammonium compounds, which typically leads to strong interactions with silica surfaces, ion-pair chromatography techniques enable effective separation. The use of appropriate mobile phase modifiers creates ion pairs that reduce electrostatic interactions with the stationary phase.

Crystallization methods take advantage of the crystalline nature of many quaternary ammonium salts. Recrystallization from methanol or ethanol-water mixtures can achieve high purity levels, though yields may be reduced due to solubility losses. The choice of crystallization solvent depends on the specific structure and the nature of impurities present.

Yield enhancement strategies focus on optimizing reaction conditions and minimizing side reactions. The use of inert atmospheres prevents oxidation and moisture-induced side reactions [2]. Temperature control prevents thermal decomposition while maintaining adequate reaction rates. The addition of molecular sieves removes water formed during condensation reactions, driving equilibrium toward product formation [2].

Reaction promoters and catalysts significantly improve yield efficiency. Triethylamine and sodium carbonate function as bases, neutralizing hydrogen halide byproducts and preventing acid-catalyzed side reactions. Alternative catalysts such as ruthenium complexes [Ru(CO)₃(PPh₃)₂] offer improved selectivity for specific reaction pathways.

Protecting group strategies enhance yield when amino functional groups are present. Trimethylsilyl protection of amino groups prevents their participation in quaternization reactions until desired, allowing for controlled sequential synthesis. This approach is particularly valuable when synthesizing complex silane structures with multiple functional groups.

Industrial Production Strategies

Batch Processing Methodologies

Industrial batch processing of dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride follows established protocols for quaternary ammonium salt production, adapted for the unique requirements of organosilane chemistry. Batch reactors typically operate at volumes ranging from 1,000 to 10,000 liters, depending on production requirements and market demand.

Temperature control in batch systems requires sophisticated heat management due to the exothermic nature of quaternization reactions [2]. Jacket cooling systems maintain reaction temperatures within the optimal range of 80-120°C, preventing thermal runaway while ensuring complete conversion. The heat of reaction for quaternization typically ranges from 50-80 kJ/mol, necessitating careful thermal management [2].

Reaction time optimization balances conversion efficiency with production throughput. Typical batch reaction times range from 8-12 hours, with heating and cooling cycles adding additional time to the overall process [2]. The use of catalytic systems, particularly alkali metal iodides, reduces reaction times while improving product quality [2].

Agitation systems ensure adequate mixing of reactants and heat transfer throughout the reaction mass. High-efficiency impellers operating at 100-200 rpm provide sufficient mixing without introducing excessive shear that could damage product molecules. The viscosity of reaction mixtures increases significantly as quaternization proceeds, requiring robust agitation systems.

Quality control in batch processing involves sampling at regular intervals to monitor conversion progress. High-performance liquid chromatography and nuclear magnetic resonance spectroscopy provide real-time analysis of reaction progress and product formation [2]. These analytical techniques enable process optimization and ensure consistent product quality across batches.

Batch processing offers advantages in terms of flexibility and initial capital investment compared to continuous processes. The ability to modify reaction conditions between batches allows for optimization and product customization. However, batch processing typically exhibits lower energy efficiency and higher labor requirements compared to continuous alternatives.

Continuous Flow Synthesis Approaches

Continuous flow synthesis represents an advanced approach for producing dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride, offering superior heat and mass transfer characteristics compared to batch processing. Flow reactors enable precise control of reaction conditions and residence times, leading to improved product quality and yield consistency.

Microreactor technology provides exceptional control over reaction parameters. Channel dimensions typically range from 100-1000 micrometers, creating high surface-area-to-volume ratios that enhance heat and mass transfer. These characteristics prove particularly beneficial for highly exothermic quaternization reactions, where temperature control is critical for product quality.

Residence time distribution in continuous flow systems significantly impacts product formation and selectivity. The narrow residence time distribution characteristic of well-designed flow reactors ensures uniform reaction conditions for all product molecules. This uniformity translates to improved product consistency and reduced formation of byproducts compared to batch processing.

Temperature control in flow systems utilizes the high heat transfer coefficients achievable in small-diameter channels. External heating or cooling can be applied with response times measured in seconds rather than minutes, enabling precise temperature profiles along the reactor length. This capability allows for multi-stage reactions with different optimal temperatures for each step.

Pressure management in flow systems enables operation at elevated pressures, which can improve reaction rates and selectivity. Pressures up to 30 bar are achievable in many flow systems, allowing access to reaction conditions not practical in conventional batch reactors.

Integration of analytical systems with flow reactors enables real-time process monitoring and control. In-line spectroscopic techniques such as infrared and nuclear magnetic resonance provide continuous composition analysis, enabling automated process control and immediate response to process deviations.

Scale-up of flow processes involves numbering-up approaches rather than traditional scale-up methods. Multiple parallel channels or reactors operate simultaneously to achieve production requirements while maintaining the beneficial characteristics of small-scale operation. This approach reduces scale-up risks and maintains product quality during capacity expansion.

Green Chemistry and Sustainable Production

Sustainable production of dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride incorporates green chemistry principles to minimize environmental impact while maintaining economic viability. These approaches focus on reducing waste generation, eliminating hazardous solvents, and improving atom economy throughout the synthesis process.

Solvent-free synthesis methodologies eliminate the need for organic solvents, reducing environmental impact and simplifying product isolation [7]. The quaternization reaction can proceed in the absence of solvents at elevated temperatures, typically 115°C, achieving conversion rates of 52-57% while maintaining product stability in aqueous solutions.

Alternative solvent systems replace conventional organic solvents with more environmentally benign alternatives. Dimethyl carbonate serves as both a methylating agent and a renewable solvent for quaternization reactions, producing methanol and carbon dioxide as benign byproducts rather than toxic alkyl halides. This approach aligns with principles of green chemistry while maintaining synthetic efficiency.

Catalyst recycling systems reduce waste generation and improve process economics [2]. Heterogeneous catalysts enable easy separation and reuse, while homogeneous catalyst recovery through extraction or precipitation allows multiple reaction cycles [2]. The development of supported catalysts specifically for quaternization reactions offers opportunities for sustainable process intensification.

Byproduct utilization transforms waste streams into valuable products [2]. Methanol generated during silane hydrolysis can be recovered and reused as a solvent or converted to other valuable chemicals. Hydrogen chloride from quaternization reactions can be captured and converted to useful products rather than requiring neutralization and disposal [2].

Energy integration optimizes thermal management throughout the production process. Heat integration between reaction and separation steps reduces overall energy consumption while improving process efficiency. The exothermic nature of quaternization reactions provides opportunities for heat recovery and utilization in other process steps.

Life cycle assessment methodologies evaluate the environmental impact of different synthetic approaches. These assessments consider raw material extraction, manufacturing processes, product use, and end-of-life disposal to identify opportunities for environmental improvement. Bio-based feedstocks offer potential advantages in terms of renewable carbon sources and reduced environmental impact.

Analytical Characterization Techniques

Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy serves as the primary structural characterization technique for dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride, providing detailed information about molecular connectivity and chemical environment. Multiple nuclei including ¹H, ¹³C, ²⁹Si, and ¹⁵N contribute to comprehensive structural elucidation.

Proton nuclear magnetic resonance (¹H NMR) spectroscopy provides fundamental structural information through characteristic chemical shift patterns and coupling relationships. The quaternary ammonium protons appear as distinct multiplets in the aliphatic region, typically between 0.8-3.5 ppm, with the N-CH₂ groups showing characteristic downfield shifts due to the electron-withdrawing effect of the positively charged nitrogen.

The octadecyl chain exhibits the expected alkyl proton pattern, with the terminal methyl group appearing as a triplet around 0.88 ppm and the methylene protons appearing as complex multiplets between 1.2-1.8 ppm. The propyl linker connecting the quaternary nitrogen to the silicon atom displays characteristic chemical shifts, with the Si-CH₂ protons appearing around 0.6 ppm and the N-CH₂ protons around 3.2 ppm.

Methoxy groups attached to silicon exhibit distinctive chemical shifts around 3.6 ppm, appearing as singlets due to the absence of vicinal coupling. The integration ratios of these signals provide quantitative information about the degree of hydrolysis and condensation in silane-containing samples.

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides detailed information about the carbon framework and chemical environment. The quaternary nitrogen carbon appears characteristically downfield around 65-70 ppm, while the octadecyl carbons exhibit the expected aliphatic pattern between 14-32 ppm.

Silicon-29 nuclear magnetic resonance (²⁹Si NMR) spectroscopy proves particularly valuable for characterizing the silane component and its degree of condensation [14]. The T notation system describes silicon environments: T⁰ represents Si(OR)₃ groups, T¹ represents (RO)₂Si(OH) groups with one siloxane bond, T² represents ROSi(OH) groups with two siloxane bonds, and T³ represents Si groups with three siloxane bonds [14].

Chemical shifts in ²⁹Si NMR reflect the degree of substitution and condensation. T⁰ silicon atoms typically appear around -40 to -50 ppm, T¹ atoms around -50 to -60 ppm, T² atoms around -60 to -70 ppm, and T³ atoms around -65 to -75 ppm [14]. The relative intensities of these signals provide quantitative information about the extent of hydrolysis and condensation reactions [14].

Dynamic nuclear polarization enhanced solid-state NMR techniques offer improved sensitivity for surface-bound species. These advanced techniques enable characterization of silane coupling agents after attachment to inorganic substrates, providing insights into interfacial structure and bonding.

Mass Spectrometry Applications

Mass spectrometry provides molecular weight confirmation and structural information for dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride through multiple ionization techniques. Electrospray ionization mass spectrometry (ESI-MS) proves particularly suitable for quaternary ammonium compounds due to their permanent positive charge.

Electrospray ionization generates intact molecular ions without fragmentation under gentle ionization conditions. The permanently charged quaternary ammonium center facilitates efficient ionization, producing intense [M]⁺ ions corresponding to the cationic portion of the salt. The molecular ion peak appears at m/z 460.4, confirming the molecular formula C₂₆H₅₈NO₃Si⁺ [1].

Fragmentation patterns in tandem mass spectrometry (MS/MS) provide structural confirmation and identify characteristic losses. Common fragmentations include loss of methoxy groups (Δm/z 31), loss of propyl groups (Δm/z 43), and cleavage of the N-C bonds in the quaternary ammonium center.

The formation of characteristic cluster ions distinguishes quaternary ammonium compounds from tertiary amines. Positive-ion experiments typically show dimeric clusters of [2M + A]⁺ (where A represents the anion) and [2M - H]⁺ ions, while negative-ion experiments produce [M + 2A]⁻ ions. These cluster ion patterns provide unambiguous identification of quaternary ammonium functionality.

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) offers advantages for higher molecular weight species and provides information about molecular weight distributions. This technique proves particularly useful for characterizing condensed siloxane species and oligomeric products that may form during synthesis or storage.

Ion mobility spectrometry coupled with mass spectrometry (IMS-MS) provides additional structural information through collision cross-section measurements. These measurements reflect the three-dimensional shape of ions in the gas phase, providing insights into molecular conformation and aggregation behavior.

High-resolution mass spectrometry enables accurate mass determination and elemental composition confirmation. Time-of-flight and Orbitrap instruments achieve mass accuracies better than 2 ppm, enabling unambiguous molecular formula determination and detection of trace impurities.

Elemental Analysis and Purity Determination

Elemental analysis provides quantitative determination of carbon, hydrogen, nitrogen, and silicon content, enabling purity assessment and structural confirmation. Combustion analysis techniques achieve accuracies better than 0.4% for carbon and hydrogen determination, while specialized techniques are required for silicon and chlorine analysis.

Carbon, hydrogen, and nitrogen analysis follows established combustion protocols. Samples are combusted in an oxygen atmosphere at temperatures exceeding 900°C, converting carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas. Detection systems based on thermal conductivity or infrared absorption provide quantitative measurements.

Silicon analysis requires specialized combustion conditions and detection methods. Silicon is typically converted to silicon dioxide during combustion, which can be determined gravimetrically or through atomic absorption spectroscopy. The presence of organic matter requires careful optimization of combustion conditions to ensure complete conversion.

Chlorine determination employs ion chromatography or potentiometric titration methods. Ion chromatography provides high accuracy and precision for chloride determination, while potentiometric titration offers a simpler alternative for routine analysis. Sample preparation typically involves combustion in an oxygen atmosphere followed by absorption of combustion products in appropriate solutions.

Thermogravimetric analysis complements elemental analysis by providing information about thermal stability and decomposition pathways. Weight loss profiles reveal the temperature ranges for dehydration, dealkoxylation, and thermal decomposition of organic components. These data assist in optimizing storage conditions and predicting product stability.

Moisture content determination is critical due to the hygroscopic nature of quaternary ammonium salts and the moisture sensitivity of silane groups [1]. Karl Fischer titration provides accurate moisture determination at levels below 0.1%, enabling assessment of product stability and storage requirements [1].

Purity assessment combines multiple analytical techniques to provide comprehensive product characterization. High-performance liquid chromatography quantifies major components and identifies impurities, while nuclear magnetic resonance spectroscopy provides structural confirmation and purity estimation through integration ratios.

Fourier Transform Infrared Characterization and Structural Confirmation

Fourier transform infrared spectroscopy provides rapid structural identification and functional group characterization for dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride. The technique offers excellent sensitivity for detecting specific functional groups and monitoring chemical transformations.

The quaternary ammonium functionality exhibits characteristic absorption bands that distinguish it from tertiary amines. The C-N stretching vibrations appear in the region 1000-1200 cm⁻¹, with quaternary centers typically showing bands around 1100-1150 cm⁻¹. The absence of N-H stretching bands in the 3200-3500 cm⁻¹ region confirms complete quaternization.

Silane functionality produces distinctive absorption patterns in multiple regions of the infrared spectrum. Si-O-C stretching vibrations from methoxy groups appear around 1100-1200 cm⁻¹, while Si-O stretching from siloxane bonds occurs at 1000-1100 cm⁻¹. The Si-C stretching vibrations appear at lower frequencies, typically around 800-900 cm⁻¹.

Hydrocarbon components exhibit characteristic C-H stretching and bending vibrations. Methyl groups show symmetric and asymmetric stretching around 2850-2950 cm⁻¹, while methylene groups appear at slightly higher frequencies around 2920-2960 cm⁻¹. The long octadecyl chain produces intense aliphatic C-H absorptions that dominate the hydrocarbon region.

Hydrolysis and condensation monitoring utilizes the sensitivity of infrared spectroscopy to changes in silane bonding. The conversion of Si-O-C bonds to Si-OH bonds shifts absorption frequencies, while subsequent condensation to Si-O-Si bonds produces characteristic siloxane absorptions. These changes enable real-time monitoring of silane reactions.

Surface analysis techniques including attenuated total reflectance (ATR) and diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) enable characterization of surface-bound species. These techniques prove particularly valuable for studying silane coupling agents after attachment to inorganic substrates, providing information about surface coverage and bonding modes.

Quantitative analysis utilizes Beer's law relationships between absorption intensity and concentration. Calibration curves enable determination of component concentrations in mixtures, while internal standards improve accuracy and precision. The linear relationship between absorption and concentration enables routine quantitative analysis of product purity and composition.

Physical Description

Liquid

Color/Form

Pale yellow to off white light brown liquid

Flash Point

15 °C

LogP

log Kow = 4.90 (est)

Odor

Characteristic silane odo

UNII

IQ36O85WQ4

GHS Hazard Statements

Aggregated GHS information provided by 123 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 123 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 116 of 123 companies with hazard statement code(s):;
H225 (43.1%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (30.17%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (43.1%): Toxic if swallowed [Danger Acute toxicity, oral];
H311+H331 (12.93%): Toxic in contact with skin or if inhaled. [Danger Acute toxicity, dermal;
acute toxicity, inhalation];
H311 (43.1%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (67.24%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (63.79%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (36.21%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (43.1%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H350 (12.93%): May cause cancer [Danger Carcinogenicity];
H351 (30.17%): Suspected of causing cancer [Warning Carcinogenicity];
H400 (61.21%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (54.31%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (30.17%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: 3-(Trimethoxysilyl)propyl dimethyl octadecyl ammonium chloride is a pale yellow to off-white liquid. These types of compounds can smell like acetic acid. In water it ionizes and breaks down to other compounds. USE: 3-(Trimethoxysilyl)propyl dimethyl octadecyl ammonium chloride is used as a disinfectant ingredient in products used in the home on non-food contact areas. These products are also applied outside to roofs and siding, used in paints, in textiles, concrete, vehicle upholstery, and air filters. EXPOSURE: Workers who use 3-(trimethoxysilyl)propyl dimethyl octadecyl ammonium chloride may breathe in mists or have direct skin contact. The general population may be exposed by vapors and dermal contact with consumer products treated with disinfectants containing this compound. If 3-(trimethoxysilyl)propyl dimethyl octadecyl ammonium chloride released to air, it will be in or on particles that eventually fall to the ground. It is not expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is not expected to move through soil. It reacts very rapidly with water and is not expected to build up in fish. RISK: Data on the potential for 3-(trimethoxysilyl)propyl dimethyl octadecyl ammonium chloride to produce toxic effects in humans were not available. Severe eye and skin irritation was observed in laboratory animals following direct exposure to 3-(trimethoxysilyl)propyl dimethyl octadecyl ammonium chloride. No adverse effects were observed in laboratory animals following repeated oral or skin exposure to moderate-to-high doses. 3-(Trimethoxysilyl)propyl dimethyl octadecyl ammonium chloride did not cause abortion or birth defects in laboratory animals orally exposed to high doses during pregnancy. Data on the potential for 3-(trimethoxysilyl)propyl dimethyl octadecyl ammonium chloride to cause infertility in laboratory animals were not available. The EPA Office of Pesticide Programs has determined there are no concerns for cancer for 3-(trimethoxysilyl)propyl dimethyl octadecyl ammonium chloride based on lack of toxicity in repeat-exposure studies and lack of mutations or damage to DNA in cells exposed to 3-(trimethoxysilyl)propyl dimethyl octadecyl ammonium chloride. The potential for 3-(trimethoxysilyl)propyl dimethyl octadecyl ammonium chloride to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

5.8X10-14 mm Hg at 25 °C (est)

Pictograms

Health Hazard Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

27668-52-6

Wikipedia

Dimethyloctadecyl(3-(trimethoxysilyl)propyl)ammonium chloride

General Manufacturing Information

All other basic organic chemical manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
1-Octadecanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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